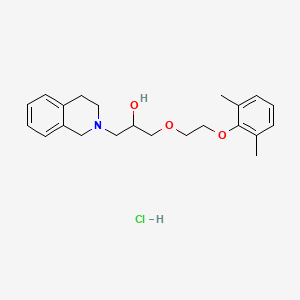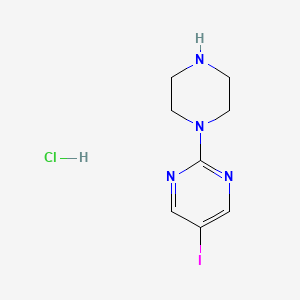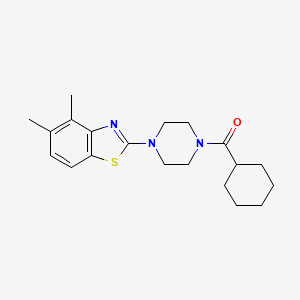
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol hydrochloride is a synthetic chemical compound of significant interest in both research and industrial applications. It is particularly noted for its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol hydrochloride typically involves multi-step organic synthesis methods:
Formation of the dihydroisoquinoline moiety: : This can be achieved through a Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde.
Alkylation and ether formation: : The next steps include alkylation to introduce the propanol group and subsequent ether formation with 2-(2,6-dimethylphenoxy)ethanol.
Hydrochloride formation: : The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production may follow similar synthetic routes but often involves scaling up reactions under optimized conditions to maximize yield and purity. Reaction parameters such as temperature, solvent, and catalysts are fine-tuned in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromic acid, leading to the formation of corresponding ketones or aldehydes.
Reduction: : Reduction reactions might involve reagents such as lithium aluminium hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can be performed where functional groups on the aromatic ring are substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Nucleophiles like halides, hydroxides.
Major Products Formed
The major products depend on the specific reaction conditions. Oxidation typically yields ketones or aldehydes, while reduction yields alcohols. Substitution reactions yield a variety of derivatives based on the nucleophile used.
Scientific Research Applications
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol hydrochloride has been studied for its potential roles in:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Biology: : Investigated for its interaction with biological molecules, potential receptor binding, and effects on cellular processes.
Medicine: : Explored for its pharmacological properties, including possible effects on cardiovascular and nervous systems.
Industry: : Utilized in the production of specialty chemicals and potentially in drug development.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets:
Receptor Binding: : It may act by binding to certain receptors in the body, affecting signal transduction pathways.
Enzyme Inhibition: : It can inhibit specific enzymes, altering metabolic pathways.
Cellular Pathways: : By interacting with cellular proteins, it can modulate various intracellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol acetate
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol sulfate
Uniqueness: : 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol hydrochloride stands out due to its specific molecular interactions and unique chemical structure, which may confer distinct biological activities compared to other similar compounds. The presence of the hydrochloride salt can also affect its solubility and stability, making it more favorable for certain applications.
Happy to go deeper into any section!
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[2-(2,6-dimethylphenoxy)ethoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3.ClH/c1-17-6-5-7-18(2)22(17)26-13-12-25-16-21(24)15-23-11-10-19-8-3-4-9-20(19)14-23;/h3-9,21,24H,10-16H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCBGWVMOCTTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCC(CN2CCC3=CC=CC=C3C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-3-(2-aminoethyl)-5-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2363483.png)


![N-(2,4-difluorophenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2363491.png)
![2-(2,4-dichlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2363492.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2363493.png)

![3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2363496.png)
![2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B2363497.png)


![Methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate](/img/structure/B2363501.png)

